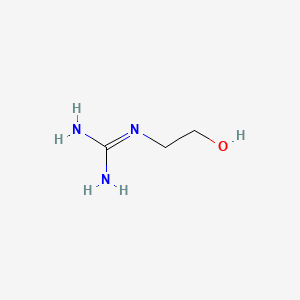
1-(2-Hydroxyethyl)guanidine
概要
説明
Synthesis Analysis
The synthesis of guanidine derivatives, including those similar to "1-(2-Hydroxyethyl)guanidine," often involves innovative approaches to enhance efficiency and yield. Recent studies have developed one-pot synthesis methods directly from isothiocyanate using desulfurizing agents under mild conditions, highlighting advancements in guanidine synthesis techniques that could be applicable to "1-(2-Hydroxyethyl)guanidine" (Srisa et al., 2019).
Molecular Structure Analysis
The molecular structure of guanidine derivatives, including "1-(2-Hydroxyethyl)guanidine," is crucial for understanding their chemical behavior and properties. Studies have utilized X-ray crystallography and spectroscopic methods to determine the structural configurations of guanidine compounds, providing insights into their molecular geometries and electronic structures (Göbel & Klapötke, 2007).
Chemical Reactions and Properties
Guanidine derivatives participate in various chemical reactions due to their reactive functional groups. Research has explored the reactivity of guanidine compounds with phenolates, leading to hydroxylation reactions reminiscent of enzyme-like activity (Herres‐Pawlis et al., 2009). Such studies contribute to understanding the chemical behavior of "1-(2-Hydroxyethyl)guanidine" in various environments.
Physical Properties AnalysisThe physical properties of guanidine derivatives, including solubility, melting points, and stability, are essential for their practical applications. While specific studies on "1-(2-Hydroxyethyl)guanidine" are scarce, research on similar compounds provides a foundational understanding of how these properties might be inferred for "1-(2-Hydroxyethyl)guanidine."
Chemical Properties Analysis
The chemical properties of "1-(2-Hydroxyethyl)guanidine," such as its reactivity with different chemical agents and conditions, are derived from its functional groups and molecular structure. Studies have demonstrated the potential for guanidine derivatives to undergo various chemical transformations, including C-H amination and acetoxylation, offering insights into the versatile chemical nature of these compounds (Chi et al., 2014).
科学的研究の応用
Guanidine Compounds in Drug Discovery : Guanidine compounds, including those like 1-(2-Hydroxyethyl)guanidine, have significant applications in drug discovery. They are involved in various biological activities and therapeutic uses. These compounds are found in natural products, pharmaceuticals, and cosmetic ingredients. They are crucial in developing drugs for the central nervous system, anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).
Chemistry of Guanidine Derivatives : Guanidine derivatives demonstrate significant chemical reactions, such as in the study of phenolate hydroxylation in bis(mu-oxo)dicopper(III) complexes. These complexes, including those with guanidine ligation, show unique reactivity patterns that are insightful for understanding enzymatic processes similar to tyrosinase activity (Herres‐Pawlis et al., 2009).
Antiviral Properties : Simple guanidine derivatives, including 1-(2-Hydroxyethyl)guanidine, have been explored for their antiviral properties. Studies have shown that these compounds can reduce the infectivity of viruses like poliovirus in cultured mammalian cells (Loddo et al., 1962).
DNA Interaction Studies : Guanidine compounds have been studied for their interaction with DNA. For instance, a novel class of azo-guanidine compounds demonstrates potential as DNA staining agents due to their ability to interact with DNA and induce color changes in the solution (Jamil et al., 2013).
Use in Biological Sample Processing : Guanidine hydrochloride, a related compound, is frequently used in the isolation of RNA and DNA from eukaryotic cells. Its application in rapid isolation of chromosomal DNA from various tissues and cell lines highlights its importance in molecular biology research (Bowtell, 1987).
Screening for Therapeutic Applications : Guanidine derivatives, including 1-(2-Hydroxyethyl)guanidine, have been extensively screened for therapeutic applications. They have potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents (Rauf et al., 2014).
Safety And Hazards
将来の方向性
The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs .
特性
IUPAC Name |
2-(2-hydroxyethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-3(5)6-1-2-7/h7H,1-2H2,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEWEVVTYBEELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195871 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)guanidine | |
CAS RN |
4353-52-0 | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004353520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



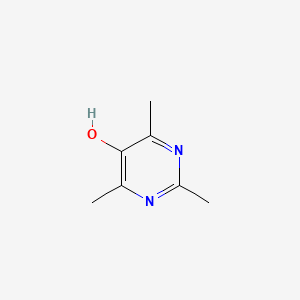
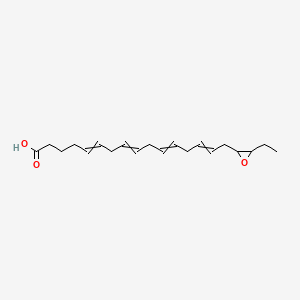
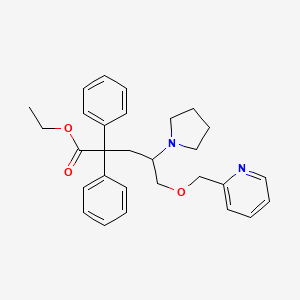
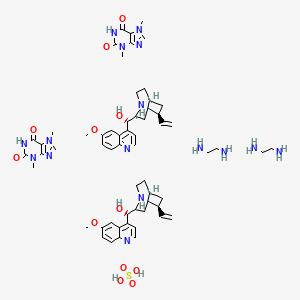
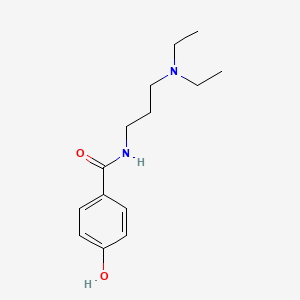
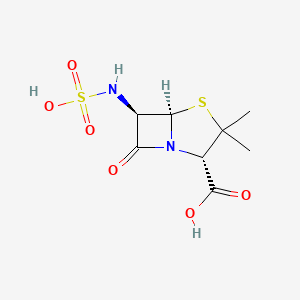
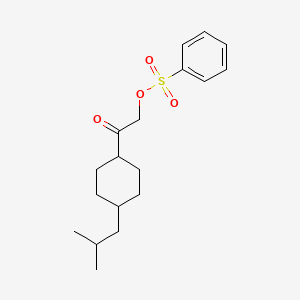
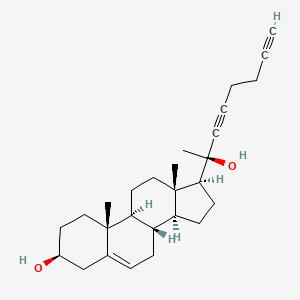

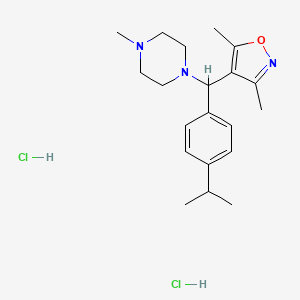
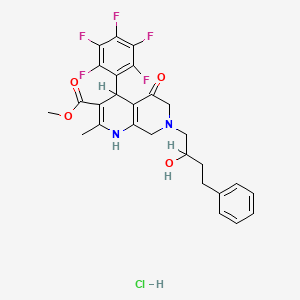

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)